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Compound of Interest

Compound Name: Banksialactone A

Cat. No.: B10820750 Get Quote

Characterization of Banksialactone A: A
Spectroscopic Data Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data used for the

characterization of Banksialactone A, a major metabolite isolated from the Australian fungus

Aspergillus banksianus. The structural elucidation of this isochromanone was primarily

achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry

(MS). This document summarizes the key spectroscopic data and experimental protocols from

the definitive study by Chaudhary et al. (2018).

Spectroscopic Data
The structural confirmation of Banksialactone A was based on extensive 1D and 2D NMR

experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC, in conjunction with high-resolution

mass spectrometry.

Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR spectroscopic data for Banksialactone A, recorded in CDCl₃ at 600 MHz

and 150 MHz respectively, are presented in Table 1. These data are crucial for the assignment

of the chemical structure.
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Table 1. ¹H and ¹³C NMR Data for Banksialactone A in CDCl₃

Position δC (ppm), type δH (ppm), mult. (J in Hz)

1 169.5, C

3 77.2, CH 4.62, m

4 33.6, CH₂ 2.85, dd (16.5, 3.5)

2.78, dd (16.5, 11.5)

4a 137.9, C

5 115.3, CH 6.78, d (8.0)

6 136.2, CH 7.30, t (8.0)

7 117.8, CH 6.85, d (8.0)

8 161.4, C

8a 100.2, C

9 20.6, CH₃ 2.38, s

10 6.8, CH₃ 1.52, d (6.5)

8-OH 11.18, s

Mass Spectrometry (MS) Data
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was employed to

determine the molecular formula of Banksialactone A.

Table 2. Mass Spectrometry Data for Banksialactone A

Ion Calculated m/z Found m/z Molecular Formula

[M + H]⁺ 221.0808 221.0807 C₁₂H₁₃O₄
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The following section details the methodologies used for the acquisition of the spectroscopic

data.

NMR Spectroscopy
NMR spectra were acquired on a Bruker Avance III 600 MHz spectrometer equipped with a 5

mm CPTCI cryoprobe. The sample was dissolved in deuterated chloroform (CDCl₃). Chemical

shifts (δ) are reported in parts per million (ppm) and were referenced to the residual solvent

signals (δH 7.26 and δC 77.16). Coupling constants (J) are reported in Hertz (Hz). Standard

Bruker pulse sequences were utilized for 1D and 2D NMR experiments.

High-Resolution Mass Spectrometry (HR-ESI-MS)
HR-ESI-MS data were obtained using a Bruker Solarix 2XR Fourier transform ion cyclotron

resonance mass spectrometer (FTICR-MS) equipped with an electrospray ionization source.

The analysis was performed in positive ion mode.

Structural Elucidation Workflow
The structural elucidation of Banksialactone A involved a logical workflow starting from the

determination of the molecular formula, followed by the detailed analysis of NMR data to piece

together the molecular structure. The key correlations from 2D NMR experiments were

instrumental in this process.

HR-ESI-MS
(C₁₂H₁₂O₄)

Banksialactone A
Structure

Molecular Formula

1D NMR
(¹H, ¹³C)

2D NMR
(COSY, HSQC, HMBC)

Initial Assignments
Key Correlations

Click to download full resolution via product page

Caption: Workflow for the structure elucidation of Banksialactone A.

Key NMR Correlations
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The HMBC (Heteronuclear Multiple Bond Correlation) experiment was particularly informative

in establishing the connectivity of the molecular fragments. The following diagram illustrates

some of the key HMBC correlations observed for Banksialactone A.
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To cite this document: BenchChem. [Spectroscopic data (NMR, MS) for Banksialactone A
characterization.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10820750#spectroscopic-data-nmr-ms-for-
banksialactone-a-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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